![molecular formula C14H17IO2S B14249685 1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol CAS No. 318472-93-4](/img/structure/B14249685.png)
1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol is a complex organic compound with the molecular formula C14H17IO2S. This compound is characterized by the presence of a benzenesulfinyl group, an iodoethenyl group, and a cyclohexanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzenesulfinyl Group: The benzenesulfinyl group can be introduced through the reaction of benzene with sulfur dioxide and a suitable oxidizing agent.
Introduction of the Iodoethenyl Group: The iodoethenyl group can be introduced via the reaction of an alkyne with iodine in the presence of a catalyst.
Cyclohexanol Formation: The cyclohexanol moiety can be synthesized through the hydrogenation of cyclohexanone.
These steps are followed by coupling reactions to form the final compound. The reaction conditions typically involve the use of solvents such as dichloromethane, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the iodoethenyl group to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, palladium catalysts, dichloromethane.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, ethyl derivatives, and substituted cyclohexanols .
Scientific Research Applications
1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can interact with enzymes and proteins, leading to the modulation of their activity. The iodoethenyl group can undergo substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Benzenesulfinyl)-1-bromoethenyl]cyclohexan-1-ol
- 1-[2-(Benzenesulfinyl)-1-chloroethenyl]cyclohexan-1-ol
- 1-[2-(Benzenesulfinyl)-1-fluoroethenyl]cyclohexan-1-ol
Uniqueness
1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol is unique due to the presence of the iodoethenyl group, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing unique opportunities for chemical modifications and applications .
Properties
CAS No. |
318472-93-4 |
|---|---|
Molecular Formula |
C14H17IO2S |
Molecular Weight |
376.25 g/mol |
IUPAC Name |
1-[2-(benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H17IO2S/c15-13(14(16)9-5-2-6-10-14)11-18(17)12-7-3-1-4-8-12/h1,3-4,7-8,11,16H,2,5-6,9-10H2 |
InChI Key |
RPURLXGOKMKMFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=CS(=O)C2=CC=CC=C2)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


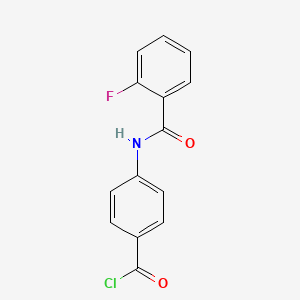
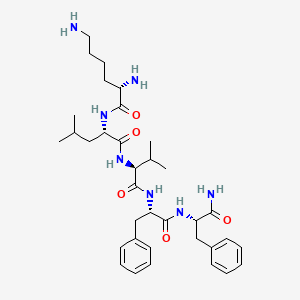
![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
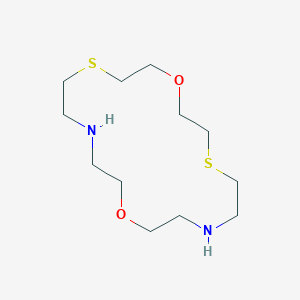
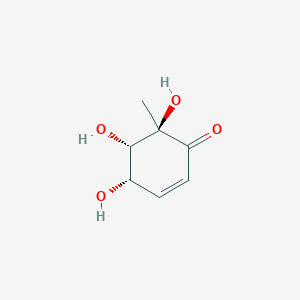
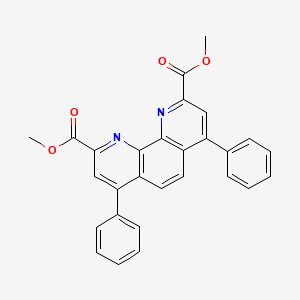

![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
![4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14249646.png)
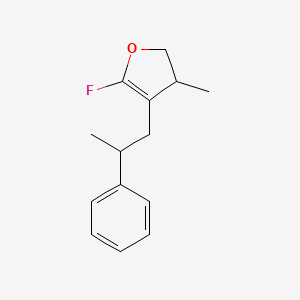
![Tetrakis[(methylsulfanyl)methyl]silane](/img/structure/B14249662.png)
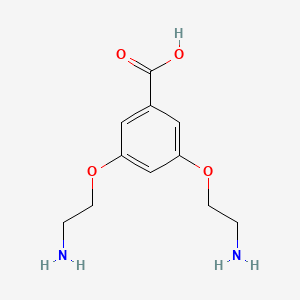
![2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol](/img/structure/B14249670.png)
